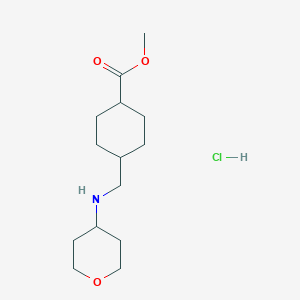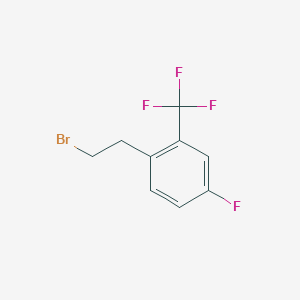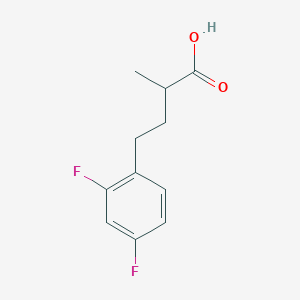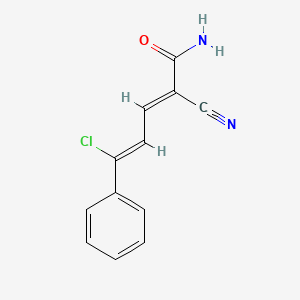
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a phenyl group, and a chloro substituent on a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloroprop-2-en-1-ol and phenylacetonitrile.
Oxidation and Olefination: The first step involves the oxidation of 3-chloroprop-2-en-1-ol to form a corresponding aldehyde, followed by olefination using reagents like barium manganate and ethyl (triphenyl-λ5-phosphanylidene)acetate.
Coupling Reaction: The resulting intermediate undergoes a coupling reaction with phenylacetonitrile under specific conditions to yield the desired this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学研究应用
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the conjugated diene system play crucial roles in these interactions, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
属性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC 名称 |
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11(9-4-2-1-3-5-9)7-6-10(8-14)12(15)16/h1-7H,(H2,15,16)/b10-6+,11-7- |
InChI 键 |
IOGXULNIJZFAPK-QZTBCQRESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



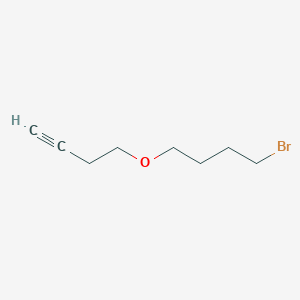
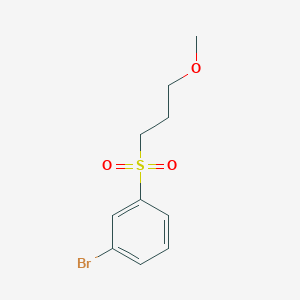

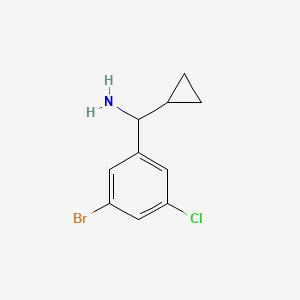
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

